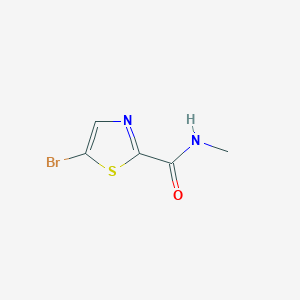![molecular formula C14H12Cl2F3N B3016552 (3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2241142-18-5](/img/structure/B3016552.png)
(3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2241142-18-5 . It has a molecular weight of 322.16 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H11ClF3N.ClH/c15-10-5-3-4-9(8-10)13(19)11-6-1-2-7-12(11)14(16,17)18;/h1-8,13H,19H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
This compound has a molecular weight of 322.16 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Mechanistic Study in Chemical Reactions
- The mechanisms of reactions involving compounds similar to (3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine hydrochloride have been studied, providing insights into various chemical processes. For instance, Zhou and Li (2019) explored the reaction between diphenylamine and diethyl 2-phenylmalonate, revealing a series of reactions including addition, dealcoholization, enolization, and ring-closure, which are pertinent to understanding the behavior of related compounds (Zhou & Li, 2019).
Chiral Discrimination and Molecular Simulation
- Bereznitski et al. (2002) achieved the separation of enantiomers on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. This research highlights the potential application of (3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine hydrochloride in chiral discrimination, aided by molecular simulations to understand interaction energies and elution order (Bereznitski et al., 2002).
Development of Novel Catalytic Agents
- Research by Karabuğa et al. (2015) involving the synthesis of (4-Phenylquinazolin-2-yl)methanamine, a structurally related compound, demonstrates its potential use in developing new catalysts for hydrogenation reactions, achieving high conversion rates and turnover frequencies (Karabuğa et al., 2015).
Synthesis of Complex Molecular Structures
- The synthesis and structural analysis of compounds similar to (3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine hydrochloride, such as the work by Childs, Shaw, and Lock (1989), reveal insights into the formation of complex molecular structures, useful in the development of new chemical entities (Childs, Shaw, & Lock, 1989).
Applications in Imaging and Photocytotoxicity
- Research by Basu et al. (2014) on Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine suggests potential applications in cellular imaging and photocytotoxicity, demonstrating the versatility of related compounds in biomedical fields (Basu et al., 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N.ClH/c15-10-5-3-4-9(8-10)13(19)11-6-1-2-7-12(11)14(16,17)18;/h1-8,13H,19H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPYLACMCACPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

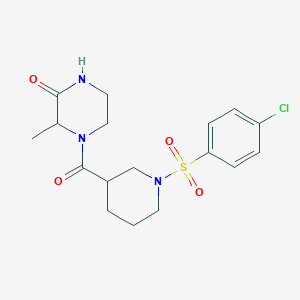
![N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B3016470.png)
![7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016471.png)
![2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B3016475.png)
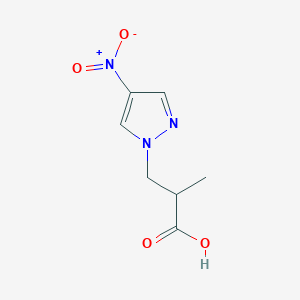
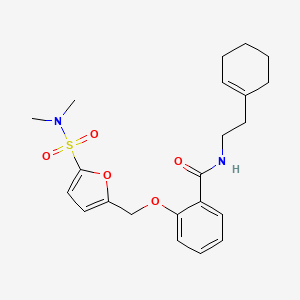
![Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3016479.png)
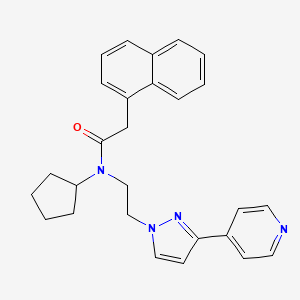
![4-[(2-Phenylethyl)carbamoyl]butanoic acid](/img/structure/B3016482.png)
![(3-Methoxyphenyl)-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B3016486.png)
![4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B3016487.png)
![(Z)-methyl 2-(2-((4-(N-ethyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016488.png)
